![molecular formula C15H15ClN2O3S B4439891 N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0491912 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels.
Mode of Action
The compound interacts with its target, DPP4, by binding to it. This binding inhibits the activity of DPP4, preventing it from degrading incretins . As a result, the levels of incretins increase, leading to enhanced insulin secretion and decreased glucagon release. This ultimately results in a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway. Incretins, such as GLP-1, are released by the intestines in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP4, the degradation of incretins is prevented, leading to an increase in their levels. This results in enhanced insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels .
Result of Action
The result of the action of this compound is a decrease in blood glucose levels. By inhibiting DPP4 and increasing incretin levels, insulin secretion is enhanced and glucagon release is decreased. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions such as diabetes .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-8-11(9-14(10)18-22(2,20)21)15(19)17-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJDFIPEULDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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